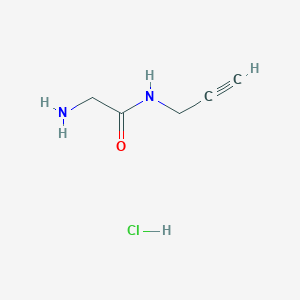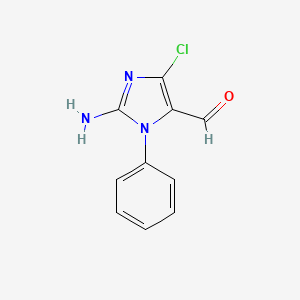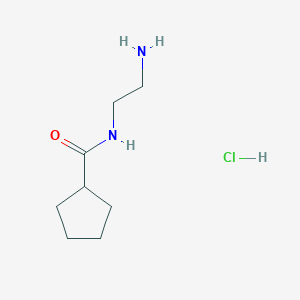![molecular formula C14H15BrN2O B1520416 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide CAS No. 1183887-98-0](/img/structure/B1520416.png)
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide
説明
“4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 1183887-98-0 . It has a molecular weight of 307.19 .
Molecular Structure Analysis
The InChI code for this compound is1S/C14H15BrN2O/c1-10-4-3-5-11 (6-10)9-17 (2)14 (18)13-7-12 (15)8-16-13/h3-8,16H,9H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.
科学的研究の応用
Bromination of Pyrroles
Research by Gao et al. (2018) focused on the bromination of pyrroles, revealing that electrophilic bromination typically results in a mix of 4- and 5-brominated species, often favoring the 4-position. This study highlights the importance of substrate-controlled regioselective bromination in achieving desired brominated products (Gao et al., 2018).
Synthesis of Marine Natural Products
Wischang and Hartung (2011) demonstrated the synthesis of marine natural products under biomimetic conditions, including 4,5-dibromopyrrole-2-carboxamide, showcasing the utility of bromopyrroles in mimicking natural biosynthesis processes (Wischang & Hartung, 2011).
Tyrosine Kinase Inhibition
Rewcastle et al. (1998) explored the role of bromophenylamino pyridopyrimidines, such as PD 158780, in inhibiting the tyrosine kinase activity of epidermal growth factor receptors. This research is crucial for understanding the therapeutic potential of these compounds in targeting specific signal transduction enzymes (Rewcastle et al., 1998).
Anticonvulsant Enaminones
Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of various anticonvulsant enaminones, providing insights into their molecular interactions and potential therapeutic applications (Kubicki, Bassyouni & Codding, 2000).
HIV-1 Reverse Transcriptase Inhibition
Tamazyan et al. (2007) studied a compound structurally similar to 4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide, highlighting its potential as an anti-HIV-1 non-nucleoside reverse transcriptase inhibitor (Tamazyan et al., 2007).
CCR5 Antagonist Synthesis
Ikemoto et al. (2005) developed a practical synthesis method for a CCR5 antagonist, demonstrating the importance of brominated intermediates in medicinal chemistry (Ikemoto et al., 2005).
Novel Cyclization Modes
Lisowskaya, Alajarín, and Sánchez-Andrada (2006) investigated novel cyclization modes of brominated pyrrole derivatives, contributing to the advancement of organic synthesis techniques (Lisowskaya, Alajarín & Sánchez-Andrada, 2006).
Multikilogram-Scale Synthesis
Ennis et al. (1999) optimized a multikilogram-scale synthesis process involving brominated pyrrole intermediates, showcasing the scalability of such syntheses in industrial applications (Ennis et al., 1999).
Radical Cyclizations
Clark et al. (1999) demonstrated efficient room temperature copper(I) mediated 5-endo radical cyclizations, highlighting the versatility of brominated pyrrole compounds in organic synthesis (Clark et al., 1999).
Safety and Hazards
特性
IUPAC Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-10-4-3-5-11(6-10)9-17(2)14(18)13-7-12(15)8-16-13/h3-8,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDHCZLNYYKNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C2=CC(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



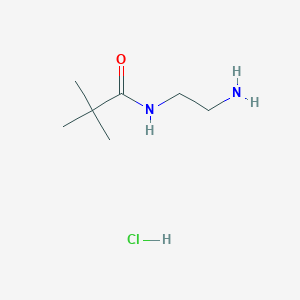
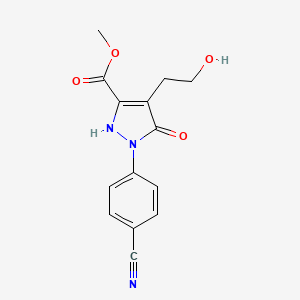
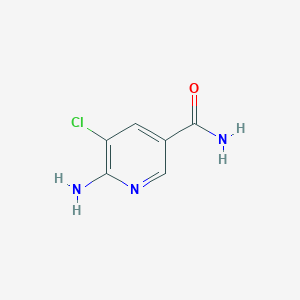


![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)

![Tert-butyl 2-[(4-aminobenzoyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B1520342.png)
![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)
![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)
